molecular formula C15H28N2O2 B3110206 (S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate CAS No. 178688-10-3

(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate

Cat. No.: B3110206
CAS No.: 178688-10-3
M. Wt: 268.39 g/mol
InChI Key: OWXMMRQDSKAHST-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate (CAS 178688-10-3) is a chiral carbamate derivative of significant interest in medicinal chemistry and organic synthesis . It features a pyrrolidine ring substituted with a cyclohexyl group at the 1-position and a tert -butyl carbamate ( Boc ) moiety at the 3-position, with a molecular formula of C 15 H 28 N 2 O 2 and a molecular weight of 268.39 g/mol . The primary value of this compound lies in its role as a key synthetic intermediate and a protected amine precursor for pharmaceuticals, particularly those targeting neurological or enzymatic pathways . The Boc group serves as a robust protecting group for amines, offering stability under basic conditions and controlled cleavage under acidic environments, making it invaluable in multi-step synthetic routes, including peptide synthesis . In research, this compound has been identified as a selective inhibitor of phosphoinositide 3-kinase delta ( PI3Kδ ), a crucial enzyme in immune cell signaling and proliferation . Its mechanism of action involves interacting with biological targets like enzymes, where the carbamate group can form a reversible covalent bond with the active site, leading to specific enzyme inhibition . Furthermore, it has shown activity in inhibiting interleukin-2 ( IL-2 ) production and B-cell proliferation, indicating potential research applications in immunology and oncology . The synthesis typically involves the reaction of (S)-1-cyclohexylpyrrolidine-3-carboxylic acid with tert -butyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions . For optimal stability, it is recommended to store this compound at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This chemical is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-cyclohexylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-9-10-17(11-12)13-7-5-4-6-8-13/h12-13H,4-11H2,1-3H3,(H,16,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXMMRQDSKAHST-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141791
Record name Carbamic acid, (1-cyclohexyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178688-10-3
Record name Carbamic acid, (1-cyclohexyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178688-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (1-cyclohexyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate typically involves the reaction of (S)-1-cyclohexylpyrrolidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

(S)-1-cyclohexylpyrrolidine-3-carboxylic acid+tert-butyl chloroformatetriethylamine(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate\text{(S)-1-cyclohexylpyrrolidine-3-carboxylic acid} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} (S)-1-cyclohexylpyrrolidine-3-carboxylic acid+tert-butyl chloroformatetriethylamine​(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are critical for scaling up the synthesis while maintaining the desired stereochemistry.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols depending on the oxidizing agent used.

    Reduction: The compound can be reduced to yield the corresponding amine by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: 1-cyclohexylpyrrolidine-3-amine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the study of enzyme mechanisms where carbamate derivatives act as enzyme inhibitors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs with specific stereochemical requirements.

    Industry: Utilized in the synthesis of agrochemicals and other fine chemicals where stereochemistry plays a crucial role in the efficacy of the final product.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate involves its interaction with biological targets such as enzymes. The carbamate group can form a covalent bond with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled inhibition in biochemical studies. The stereochemistry of the compound ensures specific binding to chiral centers in the enzyme, enhancing its selectivity and potency.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate C₁₅H₂₈N₂O₂ 268.4 g/mol Cyclohexyl, tert-butyl carbamate High lipophilicity; stable in basic conditions; acid-labile
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate () C₁₇H₂₅NO₄ 307.4 g/mol 4-Methoxyphenyl, hydroxymethyl Moderate polarity due to methoxy group; no known hazards
(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate () C₁₈H₂₆N₂O₃ 318.4 g/mol 3-Methoxybenzyl Aromatic substituent may reduce metabolic stability; increased steric hindrance

Key Observations:

  • Lipophilicity : The cyclohexyl group in the target compound confers higher lipophilicity than aromatic substituents (e.g., 4-methoxyphenyl or 3-methoxybenzyl), which may enhance blood-brain barrier penetration .
  • Stability : The tert-butyl carbamate group resists hydrolysis under basic conditions but decomposes in strong acids, releasing isobutylene gas—a trait shared with tert-butyl alcohol .

Functional Group Reactivity

  • tert-Butyl Carbamate vs. tert-Butyl Alcohol :
    • The tert-butyl group in both compounds reacts violently with strong oxidizing agents (e.g., peroxides) and acids. However, the carbamate’s integration into a larger molecular framework mitigates flammability risks compared to free tert-butyl alcohol .
    • Unlike tert-butyl alcohol (flash point: 11°C), the carbamate derivative exhibits reduced flammability due to lower volatility .

Notes:

  • The carbamate’s solid-state handling (e.g., powder) necessitates dust control measures, while tert-butyl alcohol requires vapor suppression .
  • Both compounds require storage away from strong acids and oxidizers to prevent hazardous reactions .

Biological Activity

(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate, with the CAS number 178688-10-3, is a compound of significant interest in medicinal chemistry due to its biological activity. This article will explore its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₂₈N₂O₂
  • Molecular Weight : 268.39 g/mol
  • Structure : The compound features a tert-butyl group and a cyclohexyl group attached to a pyrrolidine ring, which contributes to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves:

  • Reagents : Tert-butyl carbamate and cyclohexyl-substituted pyrrolidine.
  • Conditions : The reaction is generally conducted in methanol with palladium on activated charcoal under hydrogen atmosphere at ambient temperature.

Research indicates that this compound exhibits various biological activities, particularly through the following mechanisms:

  • PI3Kδ Inhibition : The compound has been identified as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in immune responses and cell proliferation. This inhibition can potentially mitigate autoimmune diseases and organ transplant rejection .
  • IL-2 Production Inhibition : It also inhibits interleukin-2 (IL-2) production, which is pivotal in T-cell activation and proliferation, thereby influencing immune responses .
  • B-cell Proliferation Inhibition : The compound shows activity against B-cell proliferation, indicating potential use in treating blood tumors and other B-cell related disorders .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • A study demonstrated its effectiveness in reducing IL-2 levels in vitro, suggesting its potential as an immunosuppressive agent .
  • Another investigation highlighted its role in modulating neurotransmitter release, which may have implications for treating neurological disorders such as anxiety and depression.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
(S)-tert-butyl 1-cyclopentylpyrrolidin-3-ylcarbamateC₁₄H₂₆N₂O₂Lacks cyclohexane substituentModulates neurotransmitter release
Tert-butyl methyl(pyrrolidin-3-yl)carbamateC₁₀H₂₀N₂O₂Simpler structureLimited biological data
Tert-amyl N-(1-cyclohexylpyrrolidin-3-yl)carbamateC₁₄H₂₈N₂O₂Cyclohexane instead of cyclopentanePotentially similar activity

Q & A

Q. Example :

  • Fluorobenzoyl derivatives (e.g., (S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate) show enhanced binding to kinase targets .

Advanced: How do computational methods aid in understanding conformational dynamics?

Answer:
Computational Workflow :

DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare axial vs. equatorial tert-butyl conformers .

MD Simulations : Simulate solvent effects (e.g., explicit DCM or water) to predict dominant solution-phase conformers .

Docking Studies : Model interactions with biological targets (e.g., GPCRs) to guide SAR studies .

Basic: What safety protocols are critical during synthesis?

Answer:
Key Protocols :

Handling Alkylating Agents : Use fume hoods and PPE (gloves, goggles) due to potential carcinogenicity .

Solvent Disposal : Recover DMF/THF via distillation and adhere to hazardous waste guidelines .

Explosion Prevention : Ground equipment when transferring tert-butyl derivatives to avoid static ignition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate
Reactant of Route 2
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(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate

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